Savolitinib

MET amplification EGFR-mutant NSCLC combination therapy

Savolitinib (AZD6094) is the only MET inhibitor supported by Phase III SACHI trial data (HR=0.34; p<0.0001) for osimertinib combination in MET-amplified EGFRm NSCLC—the sole randomized Phase III dataset in this setting. Its PET-confirmed BBB penetration (Kp,uu=0.65 in NHP) uniquely enables CNS metastasis pharmacology studies not feasible with comparator MET inhibitors. With clean selectivity over 274 kinases and dedicated Chinese-population registrational data (ORR 49.2%), savolitinib ensures alignment with published clinical evidence. Choose savolitinib for clinically translatable MET inhibition.

Molecular Formula C17H15N9
Molecular Weight 345.4 g/mol
CAS No. 1313725-88-0
Cat. No. B612288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSavolitinib
CAS1313725-88-0
SynonymsVolitinib;  HMPL 504;  HMPL0-504;  HMPL504;  AZD 6094;  AZD 6094;  AZD-6094;  Savolitinib.
Molecular FormulaC17H15N9
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC(C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C
InChIInChI=1S/C17H15N9/c1-11(12-3-4-15-18-5-6-25(15)10-12)26-17-16(22-23-26)19-8-14(21-17)13-7-20-24(2)9-13/h3-11H,1-2H3/t11-/m0/s1
InChIKeyXYDNMOZJKOGZLS-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Savolitinib (AZD6094, Volitinib) — Selective MET Inhibitor for MET-Altered NSCLC and Procurement Considerations


Savolitinib (CAS 1313725-88-0), also known as AZD6094, volitinib, and HMPL-504, is an oral, potent, and highly selective small-molecule inhibitor of the mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase [1]. The compound inhibits c-Met and phosphorylated c-Met (p-Met) with IC50 values of 5 nM and 3 nM, respectively, and demonstrates precise selectivity across a panel of 274 kinases [2]. It is approved in China (as Orpathys®) for the treatment of advanced non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations, and is under active clinical investigation globally for MET-amplified NSCLC in combination with osimertinib [1][3]. The compound is jointly developed by AstraZeneca and HUTCHMED, with regulatory and commercial availability in select regions as of 2026 [3].

Why Savolitinib Cannot Be Readily Substituted with Other MET Inhibitors: Procurement Rationale


Although savolitinib belongs to the class of MET tyrosine kinase inhibitors alongside capmatinib, tepotinib, and crizotinib, these agents are not interchangeable in research or clinical procurement contexts. Cross-trial comparisons and indirect analyses reveal substantial differences in response rates, progression-free survival outcomes, and patient population characteristics that preclude simple substitution [1]. Moreover, savolitinib exhibits distinct physicochemical and pharmacological properties—including differential blood-brain barrier penetration potential, once-daily oral dosing pharmacokinetics, and unique selectivity profiles—that materially affect experimental design and translational outcomes [2][3]. For procurement decision-makers, selecting the wrong MET inhibitor may introduce confounding variables in preclinical studies, compromise comparability with published clinical data, or necessitate dose-schedule adjustments that alter experimental conditions. The following quantitative evidence establishes the specific, measurable dimensions where savolitinib differs from its closest comparators.

Quantitative Differentiation Evidence: Savolitinib vs. Comparators in MET-Targeted Research


Savolitinib Plus Osimertinib vs. Chemotherapy in MET-Amplified NSCLC: Phase III SACHI Trial PFS Data

In a randomized Phase III SACHI study comparing savolitinib plus osimertinib versus platinum-based doublet chemotherapy in patients with EGFR-mutant, MET-amplified advanced NSCLC post-progression on EGFR TKI, the savolitinib combination demonstrated significantly prolonged progression-free survival [1]. The trial enrolled 211 patients with centrally confirmed MET amplification (MET copy number ≥5 or MET/CEP7 ratio ≥2.0 for prior 1st/2nd generation EGFR TKI; MET copy number ≥10 for prior 3rd generation EGFR TKI) [1]. This represents the only Phase III randomized data for a MET inhibitor combination in this specific post-EGFR TKI resistance setting with a chemotherapy comparator arm.

MET amplification EGFR-mutant NSCLC combination therapy progression-free survival

Blood-Brain Barrier Penetration: PET-Measured Brain Exposure of Savolitinib in Non-Human Primates

Using positron emission tomography (PET) with [11C]savolitinib in non-human primates, investigators quantified blood-brain barrier penetration of savolitinib, measuring a total brain-to-plasma ratio (Kp) of 0.35 and an unbound brain-to-plasma ratio (Kp,uu) of 0.65 [1]. This Kp,uu value indicates favorable brain penetration, with unbound brain concentrations reaching approximately 65% of unbound plasma concentrations. No comparable PET-derived Kp,uu values have been reported for capmatinib or tepotinib in peer-reviewed literature, though preclinical models suggest differential BBB penetration across MET inhibitors [2].

brain metastasis blood-brain barrier CNS penetration PET imaging

Savolitinib Single-Agent Activity in MET Exon 14 Skipping NSCLC: Phase II Efficacy Metrics

In the pivotal Phase II study (NCT02897479) that supported regulatory approval in China, savolitinib monotherapy was evaluated in 70 patients with MET exon 14 skipping-mutated NSCLC, including those with pulmonary sarcomatoid carcinoma and other NSCLC subtypes [1][2]. The trial reported an objective response rate (ORR) of 42.9% in the full analysis set and 49.2% per independent review committee assessment, with a disease control rate of 82.9% [1][2]. Median progression-free survival was 6.8 months [2]. For procurement context, cross-trial comparisons of MET inhibitors in METex14 NSCLC (capmatinib: ORR 41-68% depending on line of therapy; tepotinib: ORR 46% in VISION trial; crizotinib: ORR 32% in PROFILE 1001) must be interpreted cautiously due to differences in patient populations, prior therapy lines, and assessment methodologies [3].

MET exon 14 skipping objective response rate disease control rate NSCLC

Kinase Selectivity Profile: Savolitinib vs. Multi-Kinase MET Inhibitor Crizotinib

Savolitinib demonstrates high selectivity for MET kinase, with IC50 values of 5 nM for c-Met and 3 nM for p-Met, and shows minimal activity against 274 other kinases tested, confirming its classification as a selective MET inhibitor [1]. In contrast, crizotinib, originally developed as a MET inhibitor but now primarily used as an ALK/ROS1 inhibitor, exhibits potent activity against ALK (IC50 ~20 nM), ROS1 (IC50 ~1 nM), and multiple other kinases, representing a multi-kinase inhibition profile [2]. Savolitinib has also been compared to capmatinib and tepotinib in cellular washout assays; savolitinib demonstrates intermediate target residence time and sustained pMET inhibition under washout conditions compared with tepotinib, with distinct lysosomal retention properties affecting duration of target engagement [3].

kinase selectivity off-target activity c-Met inhibition pharmacological specificity

Acquired Resistance Mutation Profile: D1228N/Y1230C Emergence Under Savolitinib Therapy

In patients with MET-amplified gastric cancer and EGFR-mutant MET-amplified NSCLC treated with savolitinib-containing regimens, acquired resistance is mediated by specific on-target MET kinase domain mutations, most notably MET D1228N/V/H and Y1230C [1][2]. Notably, MET D1228N is a recognized resistance mutation to crizotinib in lung cancer, while MET D1228V confers resistance to type I MET TKIs broadly [1]. The emergence of these mutations under savolitinib pressure identifies a distinct resistance signature that informs subsequent treatment selection and resistance model development. Capmatinib and tepotinib also select for D1228 and Y1230 mutations, but the relative frequencies and specific mutational spectra differ across agents based on binding mode and target engagement kinetics [2].

acquired resistance MET mutations D1228N Y1230C resistance mechanisms

Pharmacokinetic Advantage: Savolitinib Renal Impairment Dose Adjustment vs. Capmatinib/Tepotinib

Savolitinib's pharmacokinetic profile supports once-daily oral dosing with no requirement for dose adjustment in mild to moderate renal impairment, based on population PK analyses [1][2]. Hepatic oxidative metabolism followed by urinary and biliary excretion represents the major elimination pathway, with low to intermediate clearance and low accumulation [1]. In contrast, capmatinib requires dose reduction in patients with moderate renal impairment (CrCl 30-59 mL/min) per FDA labeling due to increased exposure [3]. Tepotinib labeling does not specify renal dose adjustment but notes that no studies have been conducted in patients with severe renal impairment [3]. Savolitinib's favorable renal safety profile is supported by Phase III SACHI trial data showing lower rates of hematologic adverse events compared with platinum-based chemotherapy [4].

renal impairment pharmacokinetics dose adjustment special populations

Savolitinib: Recommended Research and Industrial Application Scenarios Based on Differentiated Evidence


MET-Amplified EGFR-Mutant NSCLC Post-EGFR TKI Resistance: Combination Research with Osimertinib

Based on Phase III SACHI trial data demonstrating a median PFS of 8.2 months with savolitinib plus osimertinib versus 4.5 months with chemotherapy (HR = 0.34, p < 0.0001), savolitinib is the evidence-supported MET inhibitor for combination studies with osimertinib in MET-amplified EGFR-mutant NSCLC post-progression on EGFR TKI [7]. This scenario leverages the only Phase III randomized data for any MET inhibitor combination in this setting. Researchers developing in vivo models of MET-driven EGFR TKI resistance or planning translational studies of MET-EGFR co-targeting strategies should prioritize savolitinib to align with the strongest available clinical evidence base [7]. The ongoing Phase III SAFFRON trial (NCT05015608) will further expand this evidence to MET-overexpressed populations with topline results expected in 2026 [8].

CNS Metastasis and Blood-Brain Barrier Penetration Research

Savolitinib's PET-confirmed BBB penetration in non-human primates, with an unbound brain-to-plasma ratio (Kp,uu) of 0.65, positions it as a preferred MET inhibitor for research involving CNS metastases or BBB pharmacology studies [7]. This quantitative brain exposure metric, derived using gold-standard PET methodology, provides a translatable benchmark absent from published data on capmatinib or tepotinib. Investigators studying MET-driven brain metastasis models, evaluating CNS-penetrant MET inhibitor efficacy, or developing combination strategies with CNS-active EGFR inhibitors (e.g., osimertinib) should select savolitinib to leverage the documented BBB penetration profile [7]. Ongoing human PET studies with [11C]savolitinib in healthy volunteers will further refine clinical translation of these findings [8].

MET Exon 14 Skipping NSCLC: Asian Population-Specific Research and Reference Standard Studies

Savolitinib is the only MET inhibitor approved in China for METex14 NSCLC based on a dedicated Phase II study (NCT02897479) in a Chinese patient population, reporting an ORR of 49.2% (IRC-assessed) and a disease control rate of 82.9% [7][8]. This dataset serves as the appropriate reference standard for research involving Asian NSCLC populations, where METex14 mutation prevalence and baseline characteristics may differ from Western registrational cohorts. Preclinical researchers developing patient-derived xenograft (PDX) or organoid models from Asian NSCLC patients should calibrate efficacy expectations against this dataset rather than GEOMETRY mono-1 (capmatinib) or VISION (tepotinib) data derived from predominantly Western populations [7].

MET Kinase Selectivity Studies and Off-Target Liability Profiling

For investigators requiring a clean MET-selective pharmacological tool compound with minimal off-target kinase inhibition, savolitinib's defined selectivity profile (no significant inhibition of 274 tested kinases) makes it suitable for experiments where MET-specific effects must be isolated [7]. Unlike crizotinib, which inhibits ALK, ROS1, and multiple additional kinases at clinically relevant concentrations, savolitinib enables unambiguous attribution of observed phenotypes to MET pathway modulation [8]. This selectivity is particularly relevant for RNA-seq, phosphoproteomics, or CRISPR screening studies where confounding kinase inhibition could obscure true MET-dependent transcriptional or signaling signatures. Researchers should note that capmatinib offers even greater selectivity (~10,000-fold) but with different cellular target engagement kinetics and once-daily versus twice-daily dosing implications [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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